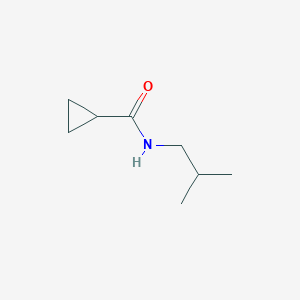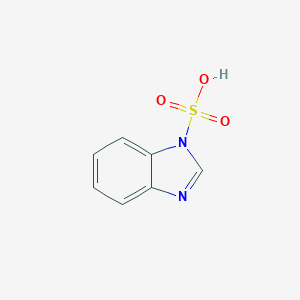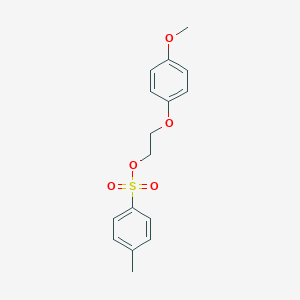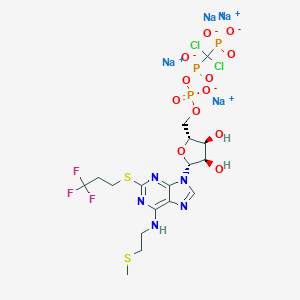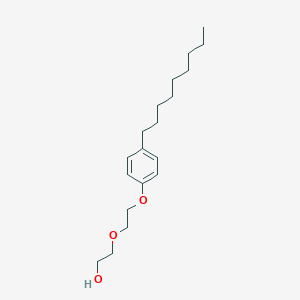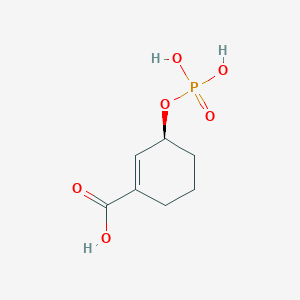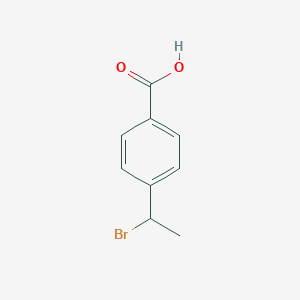
4-(1-溴乙基)苯甲酸
描述
4-(1-Bromoethyl)benzoic acid is a chemical compound with the linear formula C9H9BrO2 . It is used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester and is also used as an intermediate for active pharmaceutical ingredients as well as in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 4-(1-Bromoethyl)benzoic acid is represented by the linear formula C9H9BrO2 . The molecular weight of the compound is 229.075 .科学研究应用
Synthesis of Esters
4-(1-Bromoethyl)benzoic acid: is utilized as a reagent in the synthesis of esters, particularly 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This process involves the reaction of the acid with alcohols in the presence of a dehydrating agent to form ester compounds, which are valuable in various chemical synthesis applications.
Pharmaceutical Intermediates
This compound serves as an intermediate in the production of active pharmaceutical ingredients (APIs) . Its role in drug synthesis is crucial as it can be transformed into structurally complex molecules that are essential for the development of new medications.
Chemical Synthesis
In chemical synthesis, 4-(1-Bromoethyl)benzoic acid is employed for constructing complex organic molecules . Its bromoethyl group is particularly reactive, allowing for subsequent transformations and coupling reactions that are fundamental in organic synthesis.
Modification of Cellulose Nanocrystals
Research has explored the use of 4-(1-Bromoethyl)benzoic acid for the functionalization of cellulose nanocrystals (CNCs) . This modification imparts cationic properties to the CNCs, enhancing their potential for use in advanced material applications such as drug delivery systems and biocompatible materials.
Catalyst and Ligand Synthesis
The bromoethyl group in 4-(1-Bromoethyl)benzoic acid can act as a precursor for the synthesis of catalysts and ligands used in various chemical reactions . These catalysts and ligands are essential for accelerating reactions and improving selectivity in synthetic processes.
Polymer Chemistry
In polymer chemistry, 4-(1-Bromoethyl)benzoic acid can be used to introduce side chains into polymers, thereby altering their physical properties and making them suitable for specific applications . This versatility is important for creating custom-tailored materials with desired characteristics.
Material Science
The compound’s ability to act as a building block for more complex structures makes it valuable in material science. It can be used to create novel materials with unique properties for use in electronics, coatings, and other high-tech applications .
Bioconjugation
4-(1-Bromoethyl)benzoic acid: can be used in bioconjugation techniques to attach biomolecules to various surfaces or to each other . This application is significant in the field of biotechnology, where it can be used for the development of biosensors, diagnostic tools, and targeted drug delivery systems.
安全和危害
4-(1-Bromoethyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
4-(1-Bromoethyl)benzoic acid is a unique chemical compound with the molecular formula C9H9BrO2 . . It’s often used as a reagent in chemical synthesis .
Mode of Action
It’s known to be used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester , suggesting it may undergo reactions with other compounds to form new substances.
Biochemical Pathways
As an intermediate for active pharmaceutical ingredients , it may participate in various biochemical reactions, but the exact pathways and their downstream effects are currently unknown.
Result of Action
属性
IUPAC Name |
4-(1-bromoethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICCYULHZWEWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408757 | |
| Record name | 4-(1-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)benzoic acid | |
CAS RN |
113023-73-7 | |
| Record name | 4-(1-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Bromoethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-(1-Bromoethyl)benzoic acid particularly interesting for ATRP?
A1: This compound presents a unique structure that makes it highly valuable for ATRP:
- Carboxylic Acid Functionality: The presence of the carboxylic acid group allows for the direct synthesis of polystyrene with terminal carboxylic acid groups. [] This is highly desirable for further modification of the polymer, as the carboxylic acid can be easily transformed into other functional groups.
- Controlled Polymerization: The bromine atom at the ethyl group acts as the initiation site for ATRP. [] This controlled radical polymerization technique enables the synthesis of polymers with well-defined molecular weights and low polydispersities. [, ]
Q2: Are there any alternative applications of 4-(1-Bromoethyl)benzoic acid in polymer synthesis?
A2: Beyond ATRP, this compound has shown interesting behavior in thermal reactions:
- Graft Copolymer Synthesis: When alkali salts of 4-(1-Bromoethyl)benzoic acid are heated, they unexpectedly produce a graft copolymer consisting of poly(4-vinylbenzoate) grafted onto an oligo(oxycarbonyl-1,4-phenylenethylidene) backbone. [] This points to a complex reaction mechanism involving both vinyl polymerization and oligocondensation.
Q3: What are the limitations of using 4-(1-Bromoethyl)benzoic acid in polymer synthesis?
A3: While a valuable tool, there are some potential drawbacks:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



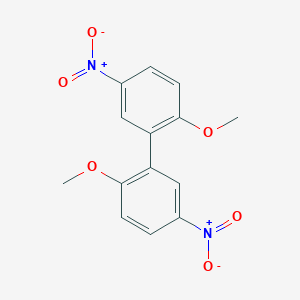
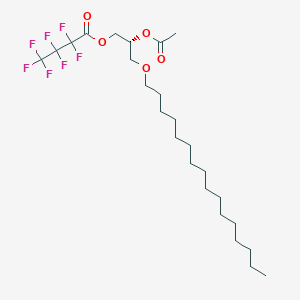
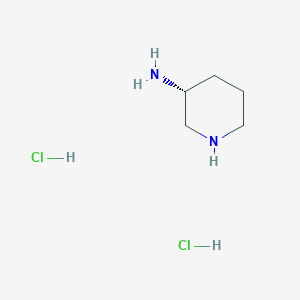
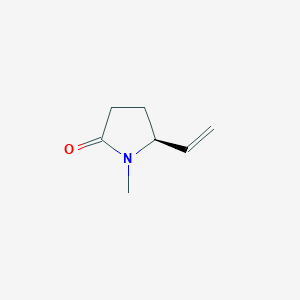
![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
